Phenylphosphanone

Description

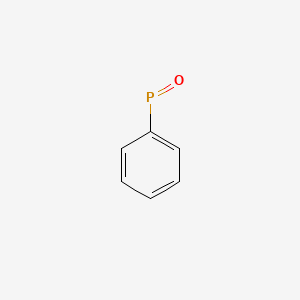

Phenylphosphanone (IUPAC preferred name: this compound, PIN) is a mononuclear acyclic organophosphorus compound with the molecular formula C₆H₅–P=O . Structurally, it consists of a phosphorus atom double-bonded to an oxygen atom (P=O group) and single-bonded to a phenyl group (C₆H₅). This configuration places it in the broader class of λ⁵-phosphanones, characterized by pentavalent phosphorus centers. Unlike its tri-substituted analog Triphenyl-λ⁵-phosphanone (Triphenylphosphine oxide, (C₆H₅)₃P=O), this compound’s single phenyl substituent confers distinct electronic and steric properties, influencing its reactivity and applications .

Properties

CAS No. |

10052-96-7 |

|---|---|

Molecular Formula |

C6H5OP |

Molecular Weight |

124.08 g/mol |

IUPAC Name |

phosphorosobenzene |

InChI |

InChI=1S/C6H5OP/c7-8-6-4-2-1-3-5-6/h1-5H |

InChI Key |

SXCQOWSCNMKTFA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P=O |

Canonical SMILES |

C1=CC=C(C=C1)P=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylphosphanone is part of a family of organophosphorus compounds with varying substituents and bonding motifs. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings and Contrasts

Electronic and Steric Effects: this compound’s single phenyl group results in a less electron-deficient phosphorus center compared to Triphenyl-λ⁵-phosphanone, which features three electron-withdrawing phenyl groups. This difference impacts their Lewis acidity and coordination behavior . The steric bulk of Triphenyl-λ⁵-phosphanone limits its reactivity in certain catalytic cycles, whereas this compound’s smaller size may enhance substrate accessibility .

Bonding Motifs: this compound’s P=O bond (bond energy ~544 kJ/mol) is stronger and more polar than the P=N bond in N-Methylphosphanimine (~290 kJ/mol), leading to divergent reactivity in hydrolysis and nucleophilic substitution . Triphenylphosphine (P³⁺) is easily oxidized to Triphenyl-λ⁵-phosphanone (P⁵⁺), whereas this compound’s P⁵⁺ state is inherent, making it less redox-active .

Applications: Triphenyl-λ⁵-phosphanone is widely used as a ligand in transition-metal catalysis (e.g., palladium cross-coupling) and as a byproduct in Wittig reactions. In contrast, this compound’s applications remain underexplored but may include niche roles in asymmetric catalysis due to its simpler structure . Diallylphenylphosphine’s allyl groups enable cycloaddition or polymerization reactions, distinguishing it from this compound’s inert P=O system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.